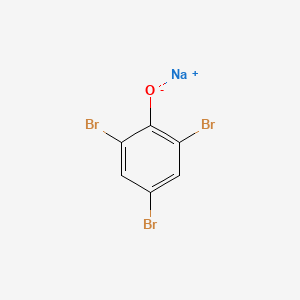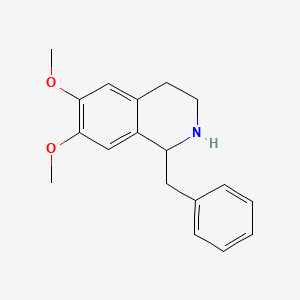
(3-Benzyl-2-phenyloxazolidin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Benzyl-2-phenyloxazolidin-5-yl)methanol is a chemical compound that belongs to the class of oxazolidines This compound is characterized by its unique structure, which includes a benzyl group, a phenyl group, and an oxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-2-phenyloxazolidin-5-yl)methanol typically involves the reaction of benzylamine with phenylglyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the oxazolidine ring. The final step involves the reduction of the imine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3-Benzyl-2-phenyloxazolidin-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The benzyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, alcohol derivatives, and substituted benzyl or phenyl compounds.
Aplicaciones Científicas De Investigación
(3-Benzyl-2-phenyloxazolidin-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Benzyl-2-phenyloxazolidin-5-yl)methanol involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, leading to various biological effects. The benzyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Benzyl-2-phenyl-1,3-oxazolidin-5-yl)methanol
- (3-Benzyl-2-phenyl-1,3-oxazolidin-5-yl)ethanol
- (3-Benzyl-2-phenyl-1,3-oxazolidin-5-yl)propanol
Uniqueness
(3-Benzyl-2-phenyloxazolidin-5-yl)methanol is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups
Propiedades
Número CAS |
54127-59-2 |
|---|---|
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
(3-benzyl-2-phenyl-1,3-oxazolidin-5-yl)methanol |
InChI |
InChI=1S/C17H19NO2/c19-13-16-12-18(11-14-7-3-1-4-8-14)17(20-16)15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2 |
Clave InChI |
RMNYHSJQXBBJON-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(N1CC2=CC=CC=C2)C3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Ethylphenyl)methyl]oxirane](/img/structure/B8770120.png)
![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B8770127.png)











![7-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B8770210.png)
